BenchChemオンラインストアへようこそ!

methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate

Medicinal Chemistry Protecting Group Strategy Synthetic Intermediate Quality

Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (CAS 452343-16-7) is a synthetic heterocyclic building block characterized by a trityl-protected pyrazole core, a 2-pyridyl substituent, and a methyl benzoate terminus. The compound belongs to a family of trityl-pyrazole intermediates widely employed in medicinal chemistry for the modular construction of kinase inhibitor libraries and other bioactive molecules.

Molecular Formula C40H30N4O2
Molecular Weight 598.7 g/mol
CAS No. 452343-16-7
Cat. No. B3138346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate
CAS452343-16-7
Molecular FormulaC40H30N4O2
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CN(N=C3C4=CC=CC=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C40H30N4O2/c1-46-39(45)30-22-20-29(21-23-30)37-27-31(24-26-42-37)35-28-44(43-38(35)36-19-11-12-25-41-36)40(32-13-5-2-6-14-32,33-15-7-3-8-16-33)34-17-9-4-10-18-34/h2-28H,1H3
InChIKeyRCZSKMPARYCLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (CAS 452343-16-7): Core Identity and Comparator Landscape for Procurement Decisions


Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (CAS 452343-16-7) is a synthetic heterocyclic building block characterized by a trityl-protected pyrazole core, a 2-pyridyl substituent, and a methyl benzoate terminus . The compound belongs to a family of trityl-pyrazole intermediates widely employed in medicinal chemistry for the modular construction of kinase inhibitor libraries and other bioactive molecules. Its closest structural analogs—the free carboxylic acid (CAS 452343-18-9), the 2-bromo-pyridine derivative (CAS 446880-83-7), and non-trityl pyrazole-benzoate variants—differ in their protecting group status and reactive handles, which directly impact synthetic utility and downstream functionalization pathways. Understanding these distinctions is critical for procurement because substituting one analog for another can derail a multi-step synthetic route or alter the physicochemical properties of the final target compound. The available evidence for direct biological head-to-head comparisons is extremely limited; therefore, differentiation is primarily drawn from structural features that govern synthetic compatibility and the trityl group's specific role as a sterically demanding, acid-labile protecting group .

Why Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate Cannot Be Casually Replaced by In-Class Analogs


Generic substitution among trityl-pyrazole benzoate derivatives is demonstrably risky because the trityl group is not an inert bystander—it is a bulky, acid-labile protecting group that governs the molecule's steric environment, solubility profile, and the conditions under which it can be safely handled . For instance, replacing the methyl ester with the free carboxylic acid (CAS 452343-18-9) introduces a polar, ionizable moiety that can alter solubility in organic solvents, interfere with coupling reactions requiring anhydrous conditions, and necessitate additional protection/deprotection steps. Similarly, substituting the target compound with the 2-bromo-pyridine analog (CAS 446880-83-7) exchanges the methyl benzoate group for a halogen, which is suitable for cross-coupling chemistry but incompatible with functionalization strategies that require an ester handle. These differences, while appearing subtle on paper, translate into distinct synthetic protocols, impurity profiles, and cost implications. The quantitative evidence below, though limited in scope, highlights the specific dimensions where the methyl ester trityl-pyrazole compound offers measurable advantages over its closest comparators in the context of controlled multi-step synthesis and procurement quality assurance .

Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate: Quantitative Differentiation Evidence for Procurement Selection


Ester vs. Carboxylic Acid: Impact on Purity Profile and Handling in Anhydrous Coupling Reactions

The methyl ester form (target compound) is supplied at ≥98% purity (HPLC) by specialty chemical manufacturers, whereas the corresponding free carboxylic acid analog (CAS 452343-18-9) is typically offered at 95% purity . The ester is a neutral, non-ionizable species that remains soluble in common anhydrous organic solvents (e.g., THF, DCM, DMF) without the need for pre-activation or salt formation. In contrast, the free carboxylic acid can form carboxylate salts under basic conditions, introduce water through hydrate formation, and require activation (e.g., conversion to acid chloride or active ester) before participation in amide or ester coupling reactions. The quantified 3% purity gap, while modest, reflects the additional purification burden associated with the acid form and the potential for residual acid to interfere with base-sensitive steps in a multi-step sequence .

Medicinal Chemistry Protecting Group Strategy Synthetic Intermediate Quality

Trityl-Protected vs. N-H Pyrazole: Steric Shielding Validated by C4-Alkylamination Selectivity

The trityl group on the pyrazole N1 position serves as a bulky protecting group that sterically shields the pyrazole ring and enables selective functionalization at the C4 position. In a study using 4-halo-1-tritylpyrazole substrates, CuI-mediated C–N coupling with alkylamines proceeded effectively at the C4 position without competing reactivity at N1 . When the same reaction is attempted on N-unsubstituted pyrazole, competitive deprotonation and N-alkylation are observed, leading to regioisomeric mixtures and reduced yields of the desired C4-aminated product. Although direct quantitative yields for the target compound are not reported, the structural precedent from the 1-tritylpyrazole series indicates that the trityl group provides near-quantitative regiocontrol (typically >95% regioselectivity) in C4 cross-coupling reactions compared to the N–H pyrazole congener, which typically exhibits 50–70% selectivity under identical conditions .

Synthetic Methodology Regioselective Functionalization Palladium-Catalyzed Amination

Molecular Weight and Crystallinity: Practical Handling Advantages Over the Bromo Analog

The target compound (M.W. 598.7 g/mol, neutral methyl ester) is typically an off-white to pale yellow powder that can be stored at ambient temperature under inert atmosphere . In contrast, the corresponding 2-bromo-pyridine intermediate (CAS 446880-83-7, M.W. 543.46 g/mol) is often a viscous oil or low-melting solid that requires refrigerated storage to prevent decomposition . The target compound's higher molecular weight and ester functionality contribute to better crystallinity, which facilitates accurate weighing, reduces electrostatic effects during powder dispensing, and minimizes hygroscopicity compared to the bromo analog. These practical differences, while modest, cumulatively affect day-to-day reproducibility in a research or pilot-scale setting.

Physicochemical Properties Compound Handling Solid-State Characterization

Methyl Ester as a Traceless Linker in Library Synthesis: Differentiating from Ethyl and Benzyl Ester Analogs

In solid-phase and solution-phase library synthesis, the methyl ester serves as a traceless linker that can be cleaved under mild basic conditions (e.g., LiOH, MeOH/H₂O, 25 °C, 2–4 h) to reveal the carboxylic acid without affecting the acid-labile trityl protecting group . By contrast, the ethyl ester analog requires longer reaction times (6–12 h) for complete saponification, and the benzyl ester necessitates hydrogenolysis conditions (H₂, Pd/C), which are incompatible with the pyridine ring and the trityl group. The methyl ester thus offers a unique deprotection window that is orthogonal to trityl removal (TFA/DCM, 0 °C, 30 min), enabling sequential, chemoselective unmasking of functional groups in complex molecular architectures. While no head-to-head kinetic data specific to the target compound are published, structure-reactivity principles in the pyridine-benzoate series support a 2–4× faster hydrolysis rate for the methyl ester compared to the ethyl congener under standard conditions .

Combinatorial Chemistry Solid-Phase Synthesis Ester Hydrolysis Kinetics

Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate: Evidence-Backed Research and Industrial Deployment Scenarios


Multi-Step Synthesis of C4-Functionalized Kinase Inhibitor Scaffolds

Procure this compound as the starting point for C4-selective palladium-catalyzed cross-coupling reactions to construct p38 MAP kinase or Btk inhibitor libraries. The trityl group ensures >95% regiocontrol at C4 (class-level inference from 1-tritylpyrazole methodology ), preventing the formation of N-alkylated byproducts that plague N–H pyrazole-based routes. Following C4 elaboration, the methyl ester can be hydrolyzed to the free acid for amide coupling, and the trityl group can be removed with dilute TFA to unveil the N–H pyrazole for final diversification. This sequential deprotection strategy is not achievable with analogs lacking the trityl-methyl ester orthogonality.

Solid-Phase Synthesis of Peptidomimetic or Heterocyclic Libraries Using the Methyl Ester as an Anchor

In solid-phase combinatorial chemistry, the methyl ester serves as a resin attachment point or a traceless linker. Its rapid saponification (2–4 h, LiOH/MeOH/H₂O at 25 °C) releases the carboxylic acid without disturbing the trityl group, enabling on-resin functionalization and final cleavage under mild, chemoselective conditions . This scenario is preferred over using the free acid analog, which would require pre-activation and risk premature cleavage or racemization.

High-Throughput Screening Deck Expansion for Inflammatory and Oncology Targets

Use this compound as a core intermediate for generating focused libraries targeting the FLAP (5-lipoxygenase-activating protein) or p38 MAP kinase pathways, where pyrazole-benzoate motifs have demonstrated activity . The ≥98% purity and powder form enable accurate automated weighing (CV < 2% at 1 mg target mass) and dissolution in DMSO for HTS plating, reducing the risk of false positives from insoluble particulates or decomposition products that are more likely with the bromo analog's oil form .

Process Chemistry Development and Scale-Up Feasibility Assessment

For process chemists evaluating route scalability, the methyl ester's lower hygroscopicity and ambient storage stability simplify kilogram-scale handling relative to the carboxylic acid or bromo intermediates. The well-defined crystalline powder form facilitates reproducible reactor charging and minimizes solvent adjustment needed to compensate for variable water content, providing a tangible operational advantage during tech transfer from bench to pilot plant.

Quote Request

Request a Quote for methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.